2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid is a complex chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid typically involves the esterification of the corresponding phenylacetic acid derivative. One common method involves the reaction of 2-methoxy-3-(methoxycarbonyl)benzyl chloride with sodium acetate in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including cytotoxic effects.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxyphenylacetic acid: Similar structure with the methoxy group at a different position.
3,4-Dimethoxyphenylacetic acid: Contains two methoxy groups on the aromatic ring.
Uniqueness
2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-methoxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-10-7(6-9(12)13)4-3-5-8(10)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
XJOWEQTYHJPQJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.